

# Spectroscopic Analysis of 7-Bromo-1-indanone: A Technical Guide

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## Compound of Interest

Compound Name: **7-Bromo-1-indanone**

Cat. No.: **B039921**

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## Abstract

**7-Bromo-1-indanone** is a valuable synthetic intermediate in medicinal chemistry and materials science.<sup>[1]</sup> Its utility stems from the presence of both a reactive ketone functionality and a bromine-substituted aromatic ring, which allows for a variety of chemical modifications. A thorough understanding of its spectroscopic properties is essential for its synthesis, purification, and subsequent use in complex molecular architectures. This guide provides a comprehensive overview of the spectroscopic data analysis for **7-Bromo-1-indanone**, including detailed experimental protocols and an interpretation of the spectral data. While a definitive, publicly available complete dataset is not readily accessible, this guide consolidates expected spectral characteristics based on known chemical principles and data from analogous compounds. For lot-specific data, it is recommended to consult the Certificate of Analysis provided by the supplier.<sup>[2]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **7-Bromo-1-indanone** is presented in Table 1.

Property	Value	Reference
Chemical Formula	$C_9H_7BrO$	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	211.06 g/mol	<a href="#">[2]</a>
CAS Number	125114-77-4	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Beige to off-white solid	
Melting Point	Not consistently reported	
Boiling Point	~306.5 °C at 760 mmHg (Predicted)	<a href="#">[4]</a>
Solubility	Soluble in organic solvents such as chloroform and dichloromethane.	

## Spectroscopic Data

The following sections detail the expected spectroscopic data for **7-Bromo-1-indanone** based on its chemical structure and data from similar compounds.

### Infrared (IR) Spectroscopy

The IR spectrum of **7-Bromo-1-indanone** is expected to show characteristic absorption bands corresponding to its functional groups. The key expected peaks are summarized in Table 2.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (from the cyclopentanone ring)
~1710-1690	Strong	C=O (ketone) stretch
~1600-1450	Medium-Strong	Aromatic C=C ring stretch
~800-700	Strong	C-Br stretch and out-of-plane C-H bending

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **7-Bromo-1-indanone** in a deuterated solvent like CDCl<sub>3</sub> is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The expected chemical shifts ( $\delta$ ) and coupling patterns are presented in Table 3. The aromatic region is expected to show a complex splitting pattern due to the bromine substituent.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.2	Multiplet	3H	Aromatic protons (H-4, H-5, H-6)
~3.1	Triplet	2H	Aliphatic protons (-CH <sub>2</sub> - adjacent to the aromatic ring)
~2.7	Triplet	2H	Aliphatic protons (-CH <sub>2</sub> - adjacent to the carbonyl group)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of **7-Bromo-1-indanone**. The predicted chemical shifts for the distinct carbon environments are listed in Table 4.

Chemical Shift ( $\delta$ , ppm)	Assignment
~205	C=O (Ketone)
~150-120	Aromatic carbons (including the carbon bearing the bromine)
~36	Aliphatic -CH <sub>2</sub> -
~26	Aliphatic -CH <sub>2</sub> -

## Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of **7-Bromo-1-indanone** is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a prominent M+2 isotope peak with an intensity ratio of approximately 1:1 to the molecular ion peak.

m/z	Interpretation
210/212	[M] <sup>+</sup> and [M+2] <sup>+</sup> molecular ions
182/184	[M-CO] <sup>+</sup>
103	[M-Br-CO] <sup>+</sup>
75	Further fragmentation

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **7-Bromo-1-indanone**.

### Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

- ATR:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid **7-Bromo-1-indanone** sample onto the center of the crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Clean the crystal thoroughly after the measurement.

- KBr Pellet:
  - Grind a small amount (1-2 mg) of **7-Bromo-1-indanone** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
  - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
  - Place the pellet in the sample holder of the IR spectrometer.
  - Acquire the spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Method:  $^1\text{H}$  and  $^{13}\text{C}$  NMR in Solution

- Accurately weigh approximately 5-10 mg of **7-Bromo-1-indanone** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's spinner turbine.
- Acquire the  $^1\text{H}$  NMR spectrum, typically using a single pulse experiment.
- Acquire the  $^{13}\text{C}$  NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
- Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Use the solvent peak as a reference for chemical shifts.

## Mass Spectrometry (MS)

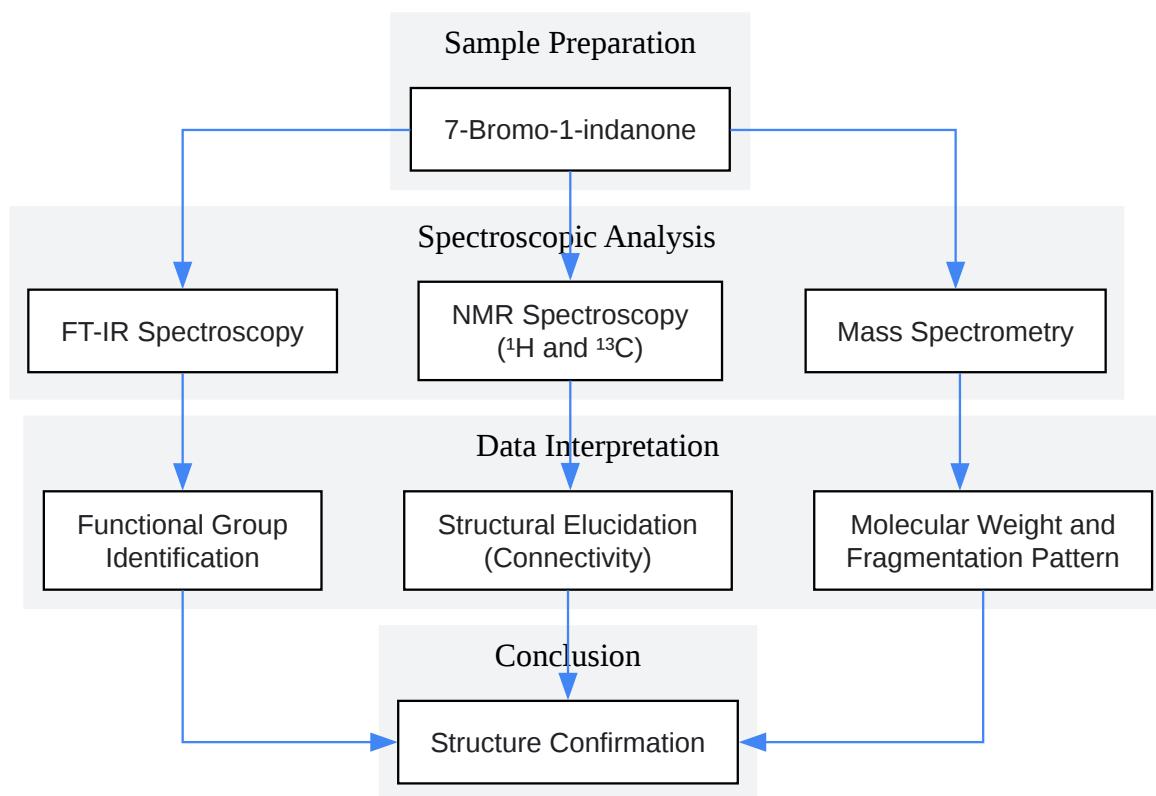
Method: Electron Ionization (EI) Mass Spectrometry

- Prepare a dilute solution of **7-Bromo-1-indanone** in a volatile organic solvent (e.g., methanol or dichloromethane).

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionize the sample using a standard electron energy of 70 eV.
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- Record the mass spectrum, ensuring to observe the isotopic pattern for the bromine atom.

## Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of **7-Bromo-1-indanone** is depicted in the following diagram.

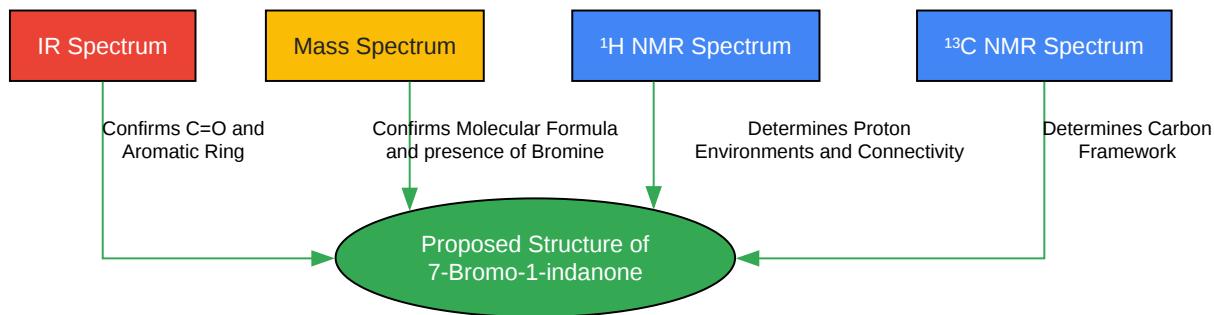


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Caption: General workflow for the spectroscopic analysis of **7-Bromo-1-indanone**.

## Logical Relationship of Spectroscopic Data

The data obtained from different spectroscopic techniques are complementary and provide a complete picture of the molecule's structure. The logical flow of data interpretation is illustrated below.



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Caption: Logical relationship of spectroscopic data for structural elucidation.

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